molecular formula C9H8FNO2 B14117476 6-Fluoro-4-chromanone oxime

6-Fluoro-4-chromanone oxime

Cat. No.: B14117476
M. Wt: 181.16 g/mol
InChI Key: OOCJVKPPHVLPIM-UHFFFAOYSA-N
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Description

6-Fluoro-4-chromanone oxime is a fluorinated heterocyclic compound that features a benzene-fused dihydropyran ring with a fluorine and a ketone substituent. This compound is known for its enhanced lipophilicity due to the fluorine group, which also facilitates further functionalization via nucleophilic aromatic substitution . The ketone substituent supports functionalization through aldol reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-4-chromanone oxime can be synthesized through a multi-step process. One common method involves the reaction of 6-fluoro-4-chromanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-chromanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine is commonly used as a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aromatized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromanone derivatives.

Mechanism of Action

The mechanism by which 6-Fluoro-4-chromanone oxime exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like Sirtuin 2, thereby inhibiting their activity. This interaction can affect various biological pathways related to aging and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-chromanone oxime is unique due to its combination of a fluorine substituent and an oxime group, which enhances its lipophilicity and reactivity. This makes it particularly useful in applications requiring specific functionalization and enzyme inhibition .

Properties

IUPAC Name

N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCJVKPPHVLPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=NO)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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